molecular formula C24H20N4O4 B1184884 VLKJXIVWONDMDS-FYJGNVAPSA-N

VLKJXIVWONDMDS-FYJGNVAPSA-N

Cat. No.: B1184884
M. Wt: 428.448
InChI Key: VLKJXIVWONDMDS-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.448

InChI

InChI=1S/C24H20N4O4/c1-24(2)10-15(30)18-17(11-24)32-23-20(19(18)16-8-5-9-31-16)22-26-21(27-28(22)12-25-23)13-6-3-4-7-14(13)29/h3-9,12,19,27H,10-11H2,1-2H3/b21-13+

InChI Key

VLKJXIVWONDMDS-FYJGNVAPSA-N

SMILES

CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=C5C=CC=CC5=O)N4)C6=CC=CO6)C(=O)C1)C

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of the Evidence

Irrelevant or Indirect Context

  • and detail regulatory requirements for generic drug applications in China, which are unrelated to structural or functional comparisons of chemical entities .
  • describes a spectrophotometric method for chromium(VI) detection, which is unrelated to the query .

Recommendations for Further Research

To compile a professional and authoritative comparison, the following steps are necessary:

Database Consultation

  • PubChem or ChemSpider : Retrieve the IUPAC name, structure, and properties of VLKJXIVWONDMDS-FYJGNVAPSA-N using its InChIKey.
  • Reaxys or SciFinder : Identify structurally similar compounds (e.g., same core scaffold or functional groups) and compile data on their biological activity, toxicity, and synthesis routes.

Pharmacological and Toxicological Studies

  • Search for peer-reviewed articles comparing the compound’s efficacy, selectivity, or metabolic stability against analogs. For example:
    • If the compound is a kinase inhibitor, compare IC₅₀ values against related inhibitors.
    • If it is an antibiotic, compare minimum inhibitory concentrations (MICs).

Regulatory and Patent Reviews

  • Investigate whether This compound is a drug candidate, intermediate, or approved drug by referencing:
    • FDA/EMA drug databases.
    • Patent filings (e.g., Google Patents, Espacenet) for synthetic routes or therapeutic claims.

Hypothetical Comparison Framework

If sufficient data were available, a comparison might include:

Structural Comparison

Compound Core Structure Functional Groups Molecular Weight LogP
This compound Benzene sulfonamide -SO₂NH₂, -CH₃ 280.3 g/mol 2.1
Compound A Benzene sulfonamide -SO₂NH₂, -Cl 295.8 g/mol 2.5
Compound B Pyridine carbamate -OCOO-, -F 265.2 g/mol 1.8

Pharmacokinetic Data

Compound Bioavailability (%) Half-life (h) CYP450 Inhibition
This compound 85 6.2 CYP3A4 (weak)
Compound A 72 4.8 CYP2D6 (moderate)
Compound B 91 8.5 None

Notes on Evidence Limitations

  • The current evidence lacks chemical specificity and fails to address the compound’s properties or analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.